Ethyl alpha-cyano-2,2,3-trimethylcyclopent-3-enebutyrate
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Overview
Description
Ethyl alpha-cyano-2,2,3-trimethylcyclopent-3-enebutyrate is an organic compound with the molecular formula C15H23NO2. It is characterized by a five-membered cyclopentene ring substituted with ethyl, cyano, and trimethyl groups. This compound is notable for its unique structure, which includes both ester and nitrile functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl alpha-cyano-2,2,3-trimethylcyclopent-3-enebutyrate typically involves the reaction of ethyl cyanoacetate with 2,2,3-trimethylcyclopent-3-enone under basic conditions. The reaction proceeds through a nucleophilic addition mechanism, where the cyano group of ethyl cyanoacetate attacks the carbonyl carbon of the cyclopent-3-enone, followed by esterification to form the final product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of catalysts, such as sodium ethoxide, can further enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl alpha-cyano-2,2,3-trimethylcyclopent-3-enebutyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and hydrogenation over palladium catalysts are typical reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various esters and amides.
Scientific Research Applications
Ethyl alpha-cyano-2,2,3-trimethylcyclopent-3-enebutyrate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl alpha-cyano-2,2,3-trimethylcyclopent-3-enebutyrate involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The compound’s unique structure allows it to interact with multiple pathways, making it a versatile molecule in research .
Comparison with Similar Compounds
Ethyl alpha-cyano-2,2,3-trimethylcyclopent-3-enebutyrate can be compared with similar compounds such as:
Ethyl cyanoacetate: Lacks the cyclopentene ring and trimethyl groups, making it less complex.
2,2,3-Trimethylcyclopent-3-enone: Does not contain the ester and nitrile groups, limiting its reactivity.
Mthis compound: Similar structure but with a methyl ester group instead of ethyl, affecting its physical and chemical properties.
This compound stands out due to its unique combination of functional groups and structural complexity, making it a valuable compound in various fields of research .
Properties
CAS No. |
78904-55-9 |
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Molecular Formula |
C15H23NO2 |
Molecular Weight |
249.35 g/mol |
IUPAC Name |
ethyl 2-cyano-4-(2,2,3-trimethylcyclopent-3-en-1-yl)butanoate |
InChI |
InChI=1S/C15H23NO2/c1-5-18-14(17)12(10-16)7-9-13-8-6-11(2)15(13,3)4/h6,12-13H,5,7-9H2,1-4H3 |
InChI Key |
SYMWOPNVYXFROF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCC1CC=C(C1(C)C)C)C#N |
Origin of Product |
United States |
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